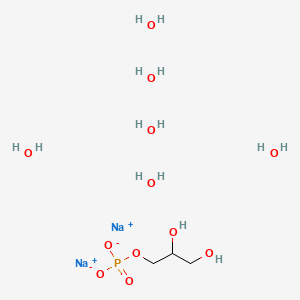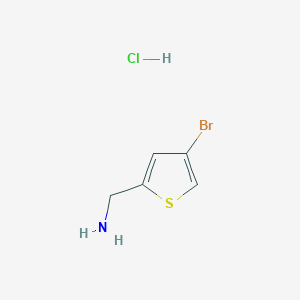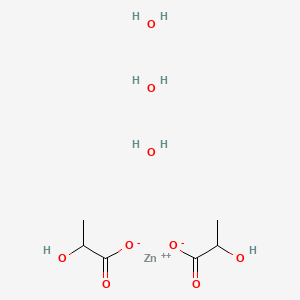
zinc;2-hydroxypropanoate;trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc lactate trihydrate is a chemical compound that consists of zinc, lactic acid, and water molecules. It is a salt formed by the reaction of zinc oxide with lactic acid, resulting in the chemical formula Zn(C₃H₅O₃)₂·3H₂O. This compound appears as white crystals and is highly soluble in water . Zinc lactate trihydrate is commonly used in various applications, including dental care products, dietary supplements, and as a nutrient in food products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc lactate trihydrate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves heating and stirring the mixture of lactic acid and zinc oxide, followed by cooling, crystallization, and filtration to obtain the final product .
Industrial Production Methods
Industrial production of zinc lactate trihydrate typically involves the same reaction between lactic acid and zinc oxide. The process includes heating the reactants, followed by cooling and crystallization. The crystallized product is then filtered, washed, and dried to obtain pure zinc lactate trihydrate .
Análisis De Reacciones Químicas
Types of Reactions
Zinc lactate trihydrate undergoes various chemical reactions, including:
Oxidation: Zinc lactate can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, where it acts as an oxidizing agent.
Substitution: Zinc lactate can participate in substitution reactions, where one or more of its components are replaced by other atoms or molecules.
Common Reagents and Conditions
Common reagents used in reactions with zinc lactate trihydrate include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving zinc lactate trihydrate depend on the specific reaction conditions and reagents used. For example, reacting zinc lactate with sulfuric acid can produce zinc sulfate and lactic acid .
Aplicaciones Científicas De Investigación
Zinc lactate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc in synthesis processes.
Medicine: It is used in dietary supplements to address zinc deficiency and improve immune function.
Industry: Zinc lactate is used in dental care products, such as toothpaste and mouthwash, for its anti-malodor properties.
Mecanismo De Acción
The mechanism of action of zinc lactate trihydrate involves its role as a source of zinc ions, which are essential for various biological processes. Zinc ions play a crucial role in enzyme function, gene expression, and cellular signaling. In particular, zinc lactate has been shown to regulate redox balance and mitochondrial function in intestinal cells . It promotes cell proliferation, inhibits apoptosis, and enhances antioxidant enzyme activity .
Comparación Con Compuestos Similares
Zinc lactate trihydrate can be compared with other zinc compounds, such as:
Zinc sulfate: Commonly used in dietary supplements and industrial applications.
Zinc acetate: Used in lozenges and supplements.
Zinc gluconate: Often used in supplements for its better absorption.
Zinc lactate trihydrate stands out due to its high solubility, neutral taste, and antioxidant properties, making it a preferred choice in various applications .
Propiedades
Número CAS |
51120-75-3 |
|---|---|
Fórmula molecular |
C6H16O9Zn |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
zinc;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2;/q;;;;;+2/p-2 |
Clave InChI |
KWYJWINJFMIDIE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
SMILES canónico |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


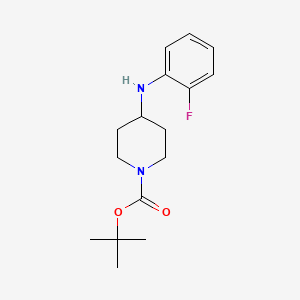
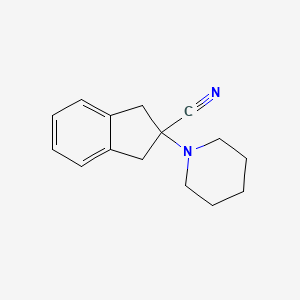
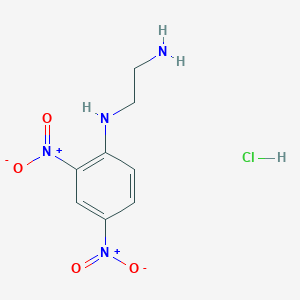
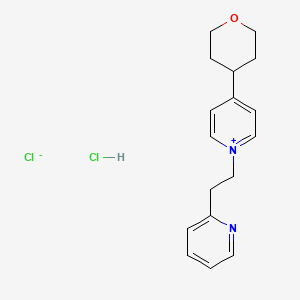
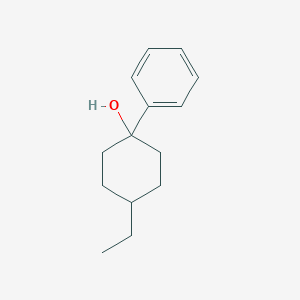
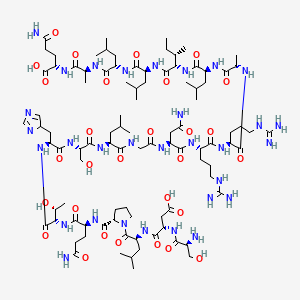
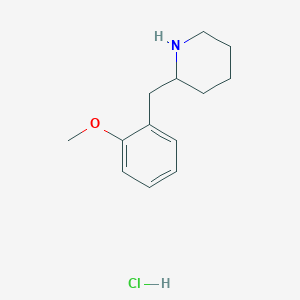
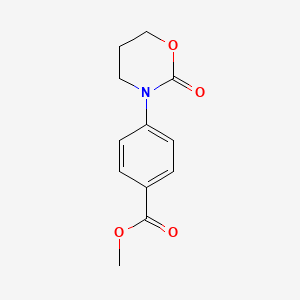
![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)
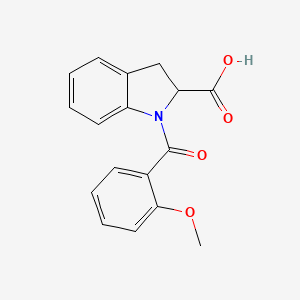
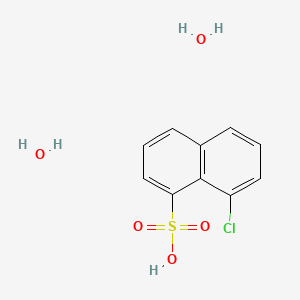
![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate](/img/structure/B1499111.png)
